molecular formula C10H11BrO2 B15321189 3-(3-Bromo-4-methoxyphenyl)propanal

3-(3-Bromo-4-methoxyphenyl)propanal

Cat. No.: B15321189
M. Wt: 243.10 g/mol
InChI Key: XOWPOHYPQGTVNI-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-methoxyphenyl)propanal is a halogenated aromatic compound that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. The molecule features a propanal chain linked to a benzene ring that is strategically substituted with bromine and methoxy functional groups. This specific substitution pattern is significant in drug discovery, as similar structures are frequently employed in the synthesis of complex active pharmaceutical ingredients (APIs) . The bromine atom acts as a good leaving group, making the compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Mizoroki-Heck reactions, which are fundamental for constructing biaryl systems . Simultaneously, the aldehyde group is a highly reactive handle that can undergo a wide range of transformations, including reductions to alcohols , oxidations to carboxylic acids, and nucleophilic additions, enabling rapid diversification of the molecular scaffold . While the exact biological activity of this compound may not be fully characterized, compounds with analogous structures have been investigated for their potential biological activities, including serving as key intermediates in the synthesis of therapeutics . Intended Use and Handling: This product is intended for research and development purposes in a laboratory setting only. It is strictly classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers handling this compound should refer to the relevant Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

3-(3-bromo-4-methoxyphenyl)propanal

InChI

InChI=1S/C10H11BrO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-7H,2-3H2,1H3

InChI Key

XOWPOHYPQGTVNI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC=O)Br

Origin of Product

United States

Scientific Research Applications

3-(3-Bromo-4-methoxyphenyl)propanal is utilized in various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.

  • Industry: It is used in the production of dyes, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism by which 3-(3-Bromo-4-methoxyphenyl)propanal exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

3-(3-Bromo-4-methoxyphenyl)prop-2-enoic Acid

  • Structure: Shares the same 3-bromo-4-methoxyphenyl substituent but replaces the propanal chain with a propenoic acid (α,β-unsaturated carboxylic acid).
  • Molecular Formula : C₁₀H₉BrO₃ (vs. C₁₀H₁₁BrO₂ for the propanal).
  • Functional Groups : Conjugated double bond and carboxylic acid enhance acidity (pKa ~4–5 for carboxylic acids vs. ~10 for aldehydes).
  • Reactivity : The α,β-unsaturated system enables Michael addition or Diels-Alder reactions, while the aldehyde in the propanal is more prone to nucleophilic attack or oxidation.
  • Applications : Carboxylic acids are common in drug design (e.g., NSAIDs), whereas aldehydes are used in flavoring agents or synthetic intermediates .

3-(2-Methoxyphenyl)propanoic Acid

  • Structure: Methoxy group at position 2 (ortho) on the phenyl ring with a propanoic acid chain.
  • Physical Properties : Melting point 98–102°C (vs. propanal’s likely lower melting point due to lack of hydrogen bonding).
  • The carboxylic acid enables salt formation or esterification, unlike the aldehyde’s redox reactivity .

Heterocyclic Analogs (Pyrazole and Thiazole Derivatives)

  • 3-(4-Methoxyphenyl)pyrazole and 5-(4-Methoxyphenyl)thiazole feature nitrogen- or sulfur-containing heterocycles instead of the propanal chain.
  • Functional Groups : Pyrazole (two adjacent N atoms) and thiazole (S and N) rings confer aromaticity and basicity.
  • Applications : Heterocycles are prevalent in pharmaceuticals (e.g., antifungal agents for thiazoles, COX-2 inhibitors for pyrazoles). The propanal’s aldehyde group offers divergent reactivity, such as condensation reactions for Schiff base formation .

3-Methoxyphenyl Trifluoromethanesulfonate

  • Structure : Triflate (-OSO₂CF₃) group at position 3 of the methoxyphenyl ring.
  • Reactivity : The triflate is a superior leaving group, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling). In contrast, the propanal’s aldehyde participates in carbonyl chemistry rather than substitution .

Data Table: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Melting Point (°C) Functional Groups
3-(3-Bromo-4-methoxyphenyl)propanal C₁₀H₁₁BrO₂ 255.10 Not provided Not available Aldehyde, Br, OMe
3-(3-Bromo-4-methoxyphenyl)prop-2-enoic acid C₁₀H₉BrO₃ 257.08 1080-07-5 Not reported Carboxylic acid, α,β-unsaturated
3-(2-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ 180.20 Not provided 98–102 Carboxylic acid, OMe
3-(4-Methoxyphenyl)pyrazole C₁₀H₁₀N₂O 174.20 Not provided Not reported Pyrazole, OMe
5-(4-Methoxyphenyl)thiazole C₁₀H₉NOS 191.25 Not provided Not reported Thiazole, OMe
3-Methoxyphenyl trifluoromethanesulfonate C₈H₇F₃O₄S 280.20 Not provided Not reported Triflate, OMe

Research Findings and Trends

  • This contrasts with analogs lacking bromine (e.g., 3-(2-methoxyphenyl)propanoic acid), where steric effects dominate .
  • Reactivity : The aldehyde group’s electrophilicity makes this compound suitable for Grignard reactions or reductive amination, whereas the triflate analog is tailored for cross-coupling .
  • Biological Relevance: Heterocyclic analogs (pyrazole, thiazole) are more likely to exhibit bioactivity due to their resemblance to endogenous molecules, while the propanal may serve as a precursor in prodrug synthesis .

Q & A

Q. How does the compound’s electronic structure influence its UV-Vis absorption properties?

  • Methodological Answer : Time-Dependent DFT (TD-DFT) calculates excitation energies and compares them to experimental λmax values. Solvatochromic shifts in ethanol/hexane mixtures quantify polarity effects. Frontier molecular orbital (FMO) analysis identifies charge-transfer transitions .

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